

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid structural elucidation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid
CAS No.:	92865-03-7
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An In-Depth Technical Guide to the Structural Elucidation of **1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid**

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecule's precise architecture. Each section details the experimental protocols, expected data, and interpretive logic, grounded in authoritative spectroscopic principles.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before embarking on advanced spectroscopic analysis, the first step is to determine the molecular formula and the degrees of unsaturation. For **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid**, the molecular formula is $C_{14}H_{18}O_3$.^{[1][2]} This information is the cornerstone upon which all subsequent structural hypotheses are built.

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides immediate insight into the number of rings and/or multiple bonds within the molecule. It is calculated as follows:

$$\text{DoU} = C + 1 - (H/2)$$

$$\text{For } C_{14}H_{18}O_3: \text{DoU} = 14 + 1 - (18 / 2) = 6$$

A DoU of 6 is a significant clue. It strongly suggests the presence of an aromatic ring (which accounts for 4 degrees: one ring and three double bonds) and two additional features, which could be another ring or double bonds. In the proposed structure, these are accounted for by the cyclohexyl ring (1 degree) and the carbonyl group (C=O) of the carboxylic acid (1 degree).

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the molecule's constituent parts.

Expected IR Absorption Profile

The structure of **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid** contains three key functional groups that yield highly characteristic IR signals: a carboxylic acid, an aryl ether, and both aromatic and aliphatic C-H bonds.

- **Carboxylic Acid (O-H Stretch):** A very broad, strong absorption band is expected in the 2500-3300 cm^{-1} region.^{[3][4]} This characteristic breadth is due to extensive intermolecular

hydrogen bonding (dimerization) of the carboxylic acid moieties.[4] This peak is often superimposed on the C-H stretching frequencies.[4]

- C-H Stretches: Sharp peaks for sp^2 -hybridized aromatic C-H bonds will appear just above 3000 cm^{-1} (typically $3000\text{-}3100\text{ cm}^{-1}$), while sp^3 -hybridized aliphatic C-H bonds from the cyclohexane and methoxy groups will appear just below 3000 cm^{-1} (typically $2850\text{-}3000\text{ cm}^{-1}$).[5]
- Carbonyl (C=O Stretch): An intense, sharp absorption is predicted between $1690\text{-}1760\text{ cm}^{-1}$. [4][5] For a carboxylic acid dimer, this peak is typically found near 1710 cm^{-1} . [3]
- Aromatic Ring (C=C Stretches): Two to three medium-intensity bands are expected in the $1450\text{-}1600\text{ cm}^{-1}$ region, confirming the presence of the benzene ring.[5][6]
- Aryl Ether (C-O Stretch): A strong, characteristic absorption corresponding to the asymmetric C-O-C stretch is expected around 1250 cm^{-1} . [7]
- Carboxylic Acid (C-O Stretch): A medium-intensity band for the C-O single bond stretch of the carboxylic acid will appear in the $1210\text{-}1320\text{ cm}^{-1}$ range.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO_2 , H_2O) or ambient signals from the sample spectrum.
- Sample Application: Place a small amount of the solid **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

- Data Processing: The instrument software will automatically perform the background subtraction.

Data Summary Table: IR

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Very Broad	O-H Stretch (Carboxylic Acid Dimer)[3][4]
~3030	Weak-Medium	sp ² C-H Stretch (Aromatic)[6]
2960-2850	Medium	sp ³ C-H Stretch (Aliphatic)[5]
~1710	Strong, Sharp	C=O Stretch (Carboxylic Acid Dimer)[3]
1600-1450	Medium	C=C Stretches (Aromatic Ring) [5]
~1250	Strong	Asymmetric C-O-C Stretch (Aryl Ether)[7]
1320-1210	Medium	C-O Stretch (Carboxylic Acid) [4]

The combined presence of these bands provides compelling evidence for the proposed structure's key functional components.

Mapping the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the complete mapping of the molecular skeleton and the confirmation of connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

- Carboxylic Acid Proton (1H): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[8] This proton is readily exchangeable and will disappear from

the spectrum upon addition of a drop of D₂O to the NMR tube.

- **Aromatic Protons (4H):** The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic region (6.8-7.5 ppm). The two protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the two protons ortho to the phenoxy oxygen.
- **Methoxy Protons (3H):** A sharp, distinct singlet integrating to three protons is expected around 3.8 ppm.[9]
- **Cyclohexyl Protons (10H):** These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, likely between 1.2 and 2.5 ppm. The protons on the carbons adjacent to the quaternary carbon will be the most deshielded within this group.[10][11]

¹³C NMR Spectroscopy: Defining the Carbon Framework

- **Carbonyl Carbon:** The most deshielded carbon, appearing as a singlet around 175-185 ppm. [8][12]
- **Aromatic Carbons:** Four signals are expected in the 114-158 ppm range. The two oxygen-substituted quaternary carbons (C-O-CH₃ and C-O-Cyclohexyl) will be the most downfield. The two protonated aromatic carbons will appear as distinct signals.
- **Quaternary Cyclohexyl Carbon:** The sp³ carbon bonded to the phenoxy oxygen and the carboxyl group will be significantly deshielded relative to other aliphatic carbons.
- **Methoxy Carbon:** A characteristic signal around 55-56 ppm.[9]
- **Cyclohexyl Carbons:** Multiple signals for the five -CH₂- groups of the cyclohexane ring are expected in the 20-40 ppm range.

Experimental Protocol: NMR Sample Preparation and Analysis

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
- **Data Acquisition:** Place the tube in the NMR spectrometer. Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.
- **2D NMR (Optional but Recommended):** For unambiguous assignment, acquire 2D NMR spectra such as COSY (^1H - ^1H correlation), HSQC (direct ^1H - ^{13}C correlation), and HMBC (long-range ^1H - ^{13}C correlation). These experiments are critical for confirming the connectivity between the phenoxy group and the specific quaternary carbon of the cyclohexane ring.

Data Summary Table: Predicted NMR Shifts

Data Type	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~11	Broad Singlet	1H	-COOH
~7.2	Doublet	2H	Aromatic H (ortho to -O- Cyclohexyl)	
~6.9	Doublet	2H	Aromatic H (ortho to -OCH ₃)	
~3.8	Singlet	3H	-OCH ₃	
2.5 - 1.2	Multiplets	10H	Cyclohexyl -CH ₂ -	
^{13}C NMR	~180	Singlet	-	-COOH
~155	Singlet	-	Ar C-OCH ₃	
~152	Singlet	-	Ar C-O- Cyclohexyl	
~120	Singlet	-	Ar CH	
~115	Singlet	-	Ar CH	
~80	Singlet	-	Quaternary Cyclohexyl	
~55	Singlet	-	-OCH ₃	
40 - 20	Singlets	-	Cyclohexyl -CH ₂ -	

Confirmation by Mass Spectrometry (MS)

Mass spectrometry serves two primary functions: to confirm the molecular weight of the compound and to provide structural evidence through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron Ionization)

- Molecular Ion ($\text{M}^{+\bullet}$): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular formula $\text{C}_{14}\text{H}_{18}\text{O}_3$.[\[1\]](#)[\[13\]](#)

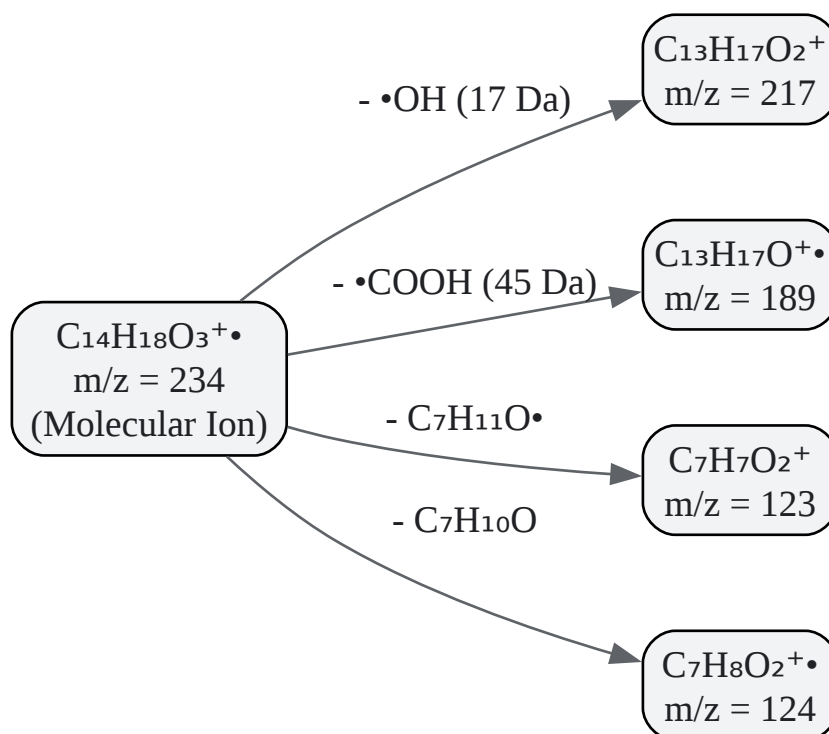
- Key Fragmentation Pathways: The fragmentation of the molecular ion provides a roadmap of the molecule's construction.
 - Loss of Carboxyl Group: Alpha-cleavage resulting in the loss of the entire -COOH radical (45 Da) is a common pathway for carboxylic acids, which would yield a fragment at m/z 189.[\[14\]](#)
 - Loss of Hydroxyl Radical: Loss of $\bullet\text{OH}$ (17 Da) from the carboxylic acid can produce a prominent acylium ion at m/z 217.[\[14\]](#)[\[15\]](#)
 - Ether Bond Cleavage: Cleavage of the C(cyclohexyl)-O bond is expected to be a major fragmentation pathway, leading to the formation of a stable 4-methoxyphenoxy radical and a cation at m/z 111, or more likely, the formation of the 4-methoxyphenol radical cation at m/z 124.
 - McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the carboxylic acid itself due to the lack of a γ -hydrogen on an alkyl chain, other complex rearrangements within the cyclohexane ring can occur.[\[16\]](#)[\[17\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will eject an electron from the molecule, forming the positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

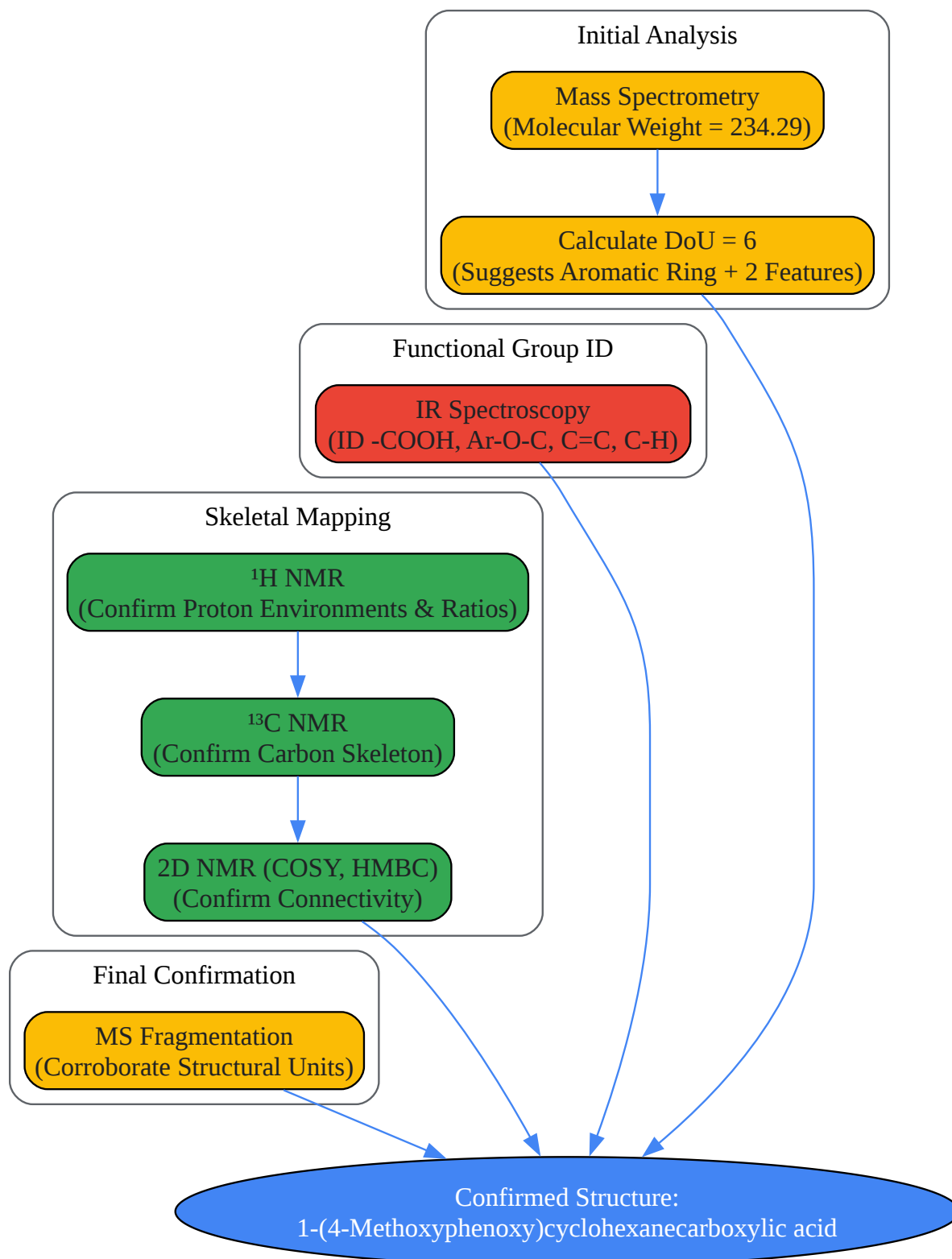


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Caption: Predicted EI-MS fragmentation of the molecular ion (m/z 234).

Integrated Workflow and Final Confirmation

The definitive structural elucidation of **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid** is achieved not by any single technique, but by the logical integration of all data streams.



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Caption: Integrated workflow for structural elucidation.

Conclusion: The calculated degree of unsaturation (DoU=6) aligns perfectly with the proposed structure. IR spectroscopy confirms the presence of the critical carboxylic acid and aryl ether functional groups. ^1H and ^{13}C NMR spectroscopy provide an exact map of the carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring, the methoxy group, and the substituted cyclohexane ring in their correct ratios and approximate chemical environments. Finally, mass spectrometry validates the molecular weight and shows fragmentation patterns consistent with the cleavage of the molecule's key bonds. The convergence of evidence from these orthogonal analytical techniques allows for the unambiguous structural assignment of **1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid**.

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- To cite this document: BenchChem. [1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid structural elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1466438/docs#1-4-methoxyphenoxy-cyclohexanecarboxylic-acid-structural-elucidation>]

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